

Reconstituting and storing CAY10581 for experiments

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Compound of Interest

Compound Name: CAY10581

Cat. No.: B8100985

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Application Notes and Protocols for CAY10581

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical regulator of immune responses and is implicated in the immunosuppressive tumor microenvironment, making it a significant target in cancer immunotherapy.[2][3][4] These application notes provide detailed protocols for the reconstitution and storage of **CAY10581**, as well as guidelines for its use in cell-based assays.

Product Information

Chemical Properties

Property	Value	Reference
Formal Name	(±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione	--INVALID-LINK--
Molecular Formula	C ₂₂ H ₂₁ NO ₄	[1]
Formula Weight	363.4 g/mol	[1][2]
Purity	≥97%	[1][2]
Formulation	A crystalline solid	[1][2]

Storage and Stability

Condition	Recommendation	Reference
Solid Compound	Store at -20°C. The solid is stable for at least four years at this temperature.	[1][2]
Stock Solutions	Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.	[5]
Aqueous Solutions	It is not recommended to store aqueous solutions for more than one day.	[2]

Reconstitution of CAY10581

CAY10581 is sparingly soluble in aqueous buffers and requires an organic solvent for initial reconstitution.[2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended solvents.[1][2]

Solubility Data

Solvent	Solubility	Reference
DMSO	~3 mg/mL	[1][2]
DMF	~10 mg/mL	[1][2]
DMF:PBS (pH 7.2) (1:9)	~0.1 mg/mL	[1][2]

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

- **CAY10581** (crystalline solid)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

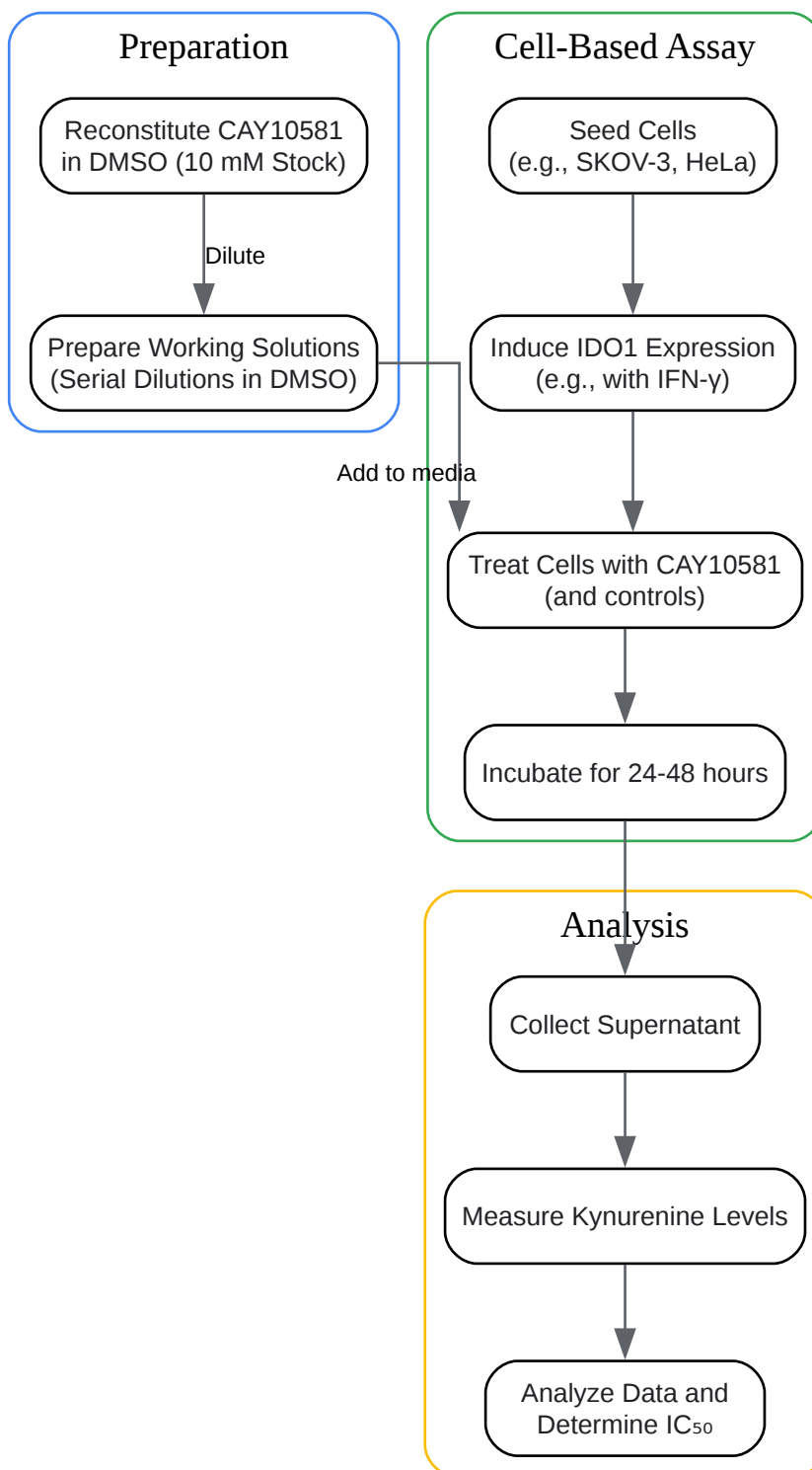
Procedure:

- Weighing: Accurately weigh the desired amount of **CAY10581** powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would use the following calculation:
 - $\text{Volume (L)} = [\text{Mass (g)} / 363.4 \text{ (g/mol)}] / 0.010 \text{ (mol/L)}$
 - For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.634 mg of **CAY10581**.
- Dissolving: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
- Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Ensure no visible particulates remain.
- Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Experimental Protocols

General Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for using **CAY10581** in a cell-based experiment to assess its inhibitory effect on IDO1.



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Caption: Experimental workflow for IDO1 inhibition assay using **CAY10581**.

Protocol for an In Vitro IDO1 Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory activity of **CAY10581** in a cell-based assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

- IDO1-expressing cells (e.g., SKOV-3, HeLa)
- Cell culture medium (e.g., McCoy's 5A for SKOV-3)
- Fetal Bovine Serum (FBS)
- Recombinant human Interferon-gamma (IFN- γ)
- **CAY10581** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
- Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
- Microplate reader

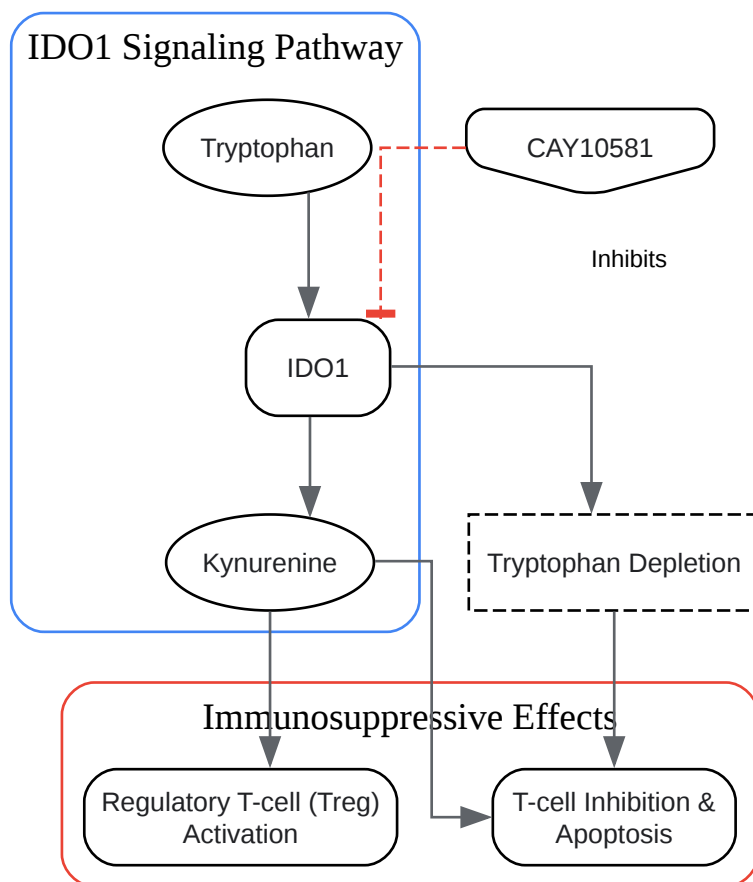
Procedure:

- Cell Seeding and IDO1 Induction:
 - Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
 - To induce IDO1 expression, replace the medium with fresh medium containing IFN- γ (e.g., 50-100 ng/mL).^{[6][7]}

- Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[6][7]
- Compound Treatment:
 - Prepare serial dilutions of the **CAY10581** stock solution in DMSO.
 - Further dilute the **CAY10581** working solutions into the cell culture medium. Note: To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).[5] It is advisable to add the DMSO stock to the medium with vigorous mixing.
 - Aspirate the IFN-γ containing medium from the cells and add the medium containing the different concentrations of **CAY10581**.
 - Include appropriate controls:
 - Vehicle Control: Cells treated with IFN-γ and the same concentration of DMSO as the highest inhibitor concentration.
 - No IFN-γ Control: Cells treated with medium and vehicle only.
 - Incubate the plate for an additional 24-48 hours.
- Kynurenine Measurement:
 - After incubation, carefully collect the cell culture supernatant from each well.[7]
 - Add TCA to each sample to precipitate proteins and incubate to hydrolyze N-formylkynurenine to kynurenine.[7]
 - Centrifuge the samples to pellet the precipitate.
 - Transfer the supernatant to a new 96-well plate.
 - Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a colored product.
 - Measure the absorbance at 480 nm using a microplate reader.[6]
 - Calculate the concentration of kynurenine in each sample using a standard curve.

Signaling Pathway

CAY10581 inhibits IDO1, which is a key enzyme in the tryptophan catabolism pathway. The inhibition of IDO1 leads to a decrease in kynurenine production and an increase in tryptophan levels in the local microenvironment. This counteracts the immunosuppressive effects mediated by IDO1.



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Caption: Inhibition of the IDO1 pathway by **CAY10581**.

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